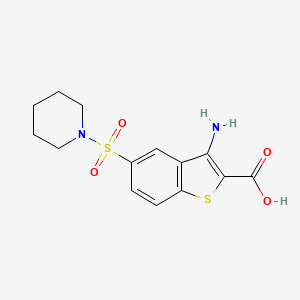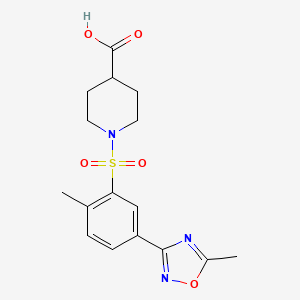![molecular formula C17H28N4O5S B7878316 1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-3-carboxylic acid](/img/structure/B7878316.png)
1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-3-carboxylic acid is a complex organic compound known for its significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of multiple functional groups, including a sulfonyl group, a piperidine ring, and a pyrazolyl moiety, which contribute to its versatile chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. These steps often include:
Formation of the pyrazole ring: : This step usually starts with the cyclization of appropriate hydrazines and diketones under acidic or basic conditions.
Introduction of the sulfonyl group: : Sulfonylation is achieved through the reaction of the pyrazole with sulfonyl chloride in the presence of a base such as pyridine.
Piperidine ring formation: : The piperidine ring is introduced via cyclization reactions involving suitable diamines and diacid chlorides.
Final coupling reaction: : The coupling of the tert-butylamino and oxoethyl group to the pyrazole moiety is typically achieved using standard amide or ester bond-forming reactions.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yields and purity. This involves continuous-flow reactors for precise temperature and reagent control, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, affecting mainly the tert-butylamino and piperidine moieties.
Reduction: : Reduction of the carbonyl group to alcohols can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : The sulfonyl and pyrazolyl groups can participate in nucleophilic and electrophilic substitution reactions, modifying the reactivity and function of the compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed: The reaction products vary depending on the specific reactions undertaken, including oxidized or reduced derivatives, substituted pyrazole rings, and modified piperidine structures.
Scientific Research Applications
Chemistry: 1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-3-carboxylic acid serves as a building block for the synthesis of various complex organic molecules. Its unique functional groups provide sites for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structural features allow it to act as an inhibitor or activator of specific biological pathways, aiding in the elucidation of molecular mechanisms.
Medicine: Medically, the compound is investigated for its potential therapeutic effects. It shows promise in the development of novel drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry: Industrially, the compound finds applications in the development of agrochemicals and materials science, particularly in the design of specialized polymers and coatings.
Mechanism of Action
The mechanism by which 1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-3-carboxylic acid exerts its effects involves binding to specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with active sites or alter receptor functions by mimicking natural ligands. These interactions trigger downstream signaling pathways, leading to the desired biological outcomes.
Comparison with Similar Compounds
Sulfonyl-pyrazoles.
Piperidine-carboxylic acids.
Tert-butylamino derivatives.
Each of these similar compounds shares certain structural motifs but lacks the exact combination of functional groups found in 1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-3-carboxylic acid, underscoring its distinctiveness in chemical research and industrial applications.
Feel like I missed anything?
Properties
IUPAC Name |
1-[1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O5S/c1-11-15(12(2)21(19-11)10-14(22)18-17(3,4)5)27(25,26)20-8-6-7-13(9-20)16(23)24/h13H,6-10H2,1-5H3,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUSYHOHTSCCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)(C)C)C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline](/img/structure/B7878247.png)
![N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]isoleucine](/img/structure/B7878254.png)
![1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878262.png)
![3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid](/img/structure/B7878274.png)
![3-[(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]butanoic acid](/img/structure/B7878279.png)
![4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7878282.png)
![5-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B7878286.png)
![4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B7878302.png)
![3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid](/img/structure/B7878319.png)

![N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide](/img/structure/B7878331.png)
![({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7878337.png)
![1-{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B7878345.png)
